molecular formula C25H14Br4 B8555492 9,9-Bis(3,5-dibromophenyl)-9H-fluorene

9,9-Bis(3,5-dibromophenyl)-9H-fluorene

Cat. No.: B8555492
M. Wt: 634.0 g/mol
InChI Key: HHIVQZMLSTXDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Bis(3,5-dibromophenyl)-9H-fluorene is a chemical compound with the molecular formula C25H14Br4 It is a derivative of fluorene, where two 3,5-dibromophenyl groups are attached to the 9-position of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis(3,5-dibromophenyl)-9H-fluorene typically involves the bromination of fluorene derivatives. One common method includes the reaction of fluorene with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions. The reaction conditions often involve using solvents like dichloromethane or chloroform and maintaining a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9,9-Bis(3,5-dibromophenyl)-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorene core or the bromine atoms.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Reagents like Grignard reagents or organolithium compounds are often employed, with catalysts such as nickel or palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while coupling reactions can produce extended aromatic systems with enhanced electronic properties.

Scientific Research Applications

9,9-Bis(3,5-dibromophenyl)-9H-fluorene has several scientific research applications, including:

    Materials Science: It is used in the synthesis of polymers and copolymers with unique optical and electronic properties, making it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Organic Electronics: The compound’s structural properties make it suitable for use in organic semiconductors and conductive materials.

    Chemical Sensors: It can be employed in the design of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.

    Pharmaceutical Research: Although less common, it may be explored for its potential biological activity and use in drug development.

Mechanism of Action

The mechanism of action of 9,9-Bis(3,5-dibromophenyl)-9H-fluorene in its applications involves its ability to participate in various chemical reactions and form stable, functionalized products. The molecular targets and pathways depend on the specific application. For instance, in organic electronics, the compound’s ability to facilitate charge transfer and its electronic properties are crucial. In chemical sensors, its reactivity with specific analytes determines its sensing capabilities.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(4-hydroxyphenyl)fluorene: This compound has hydroxyl groups instead of bromine atoms, leading to different reactivity and applications.

    9,9-Bis(4-aminophenyl)fluorene:

    9,9-Bis(3,5-dibromo-4-hydroxyphenyl)fluorene: This compound combines bromine and hydroxyl groups, offering unique reactivity and applications.

Uniqueness

9,9-Bis(3,5-dibromophenyl)-9H-fluorene is unique due to the presence of bromine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic properties.

Properties

Molecular Formula

C25H14Br4

Molecular Weight

634.0 g/mol

IUPAC Name

9,9-bis(3,5-dibromophenyl)fluorene

InChI

InChI=1S/C25H14Br4/c26-17-9-15(10-18(27)13-17)25(16-11-19(28)14-20(29)12-16)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14H

InChI Key

HHIVQZMLSTXDCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC(=C4)Br)Br)C5=CC(=CC(=C5)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The corresponding Grignard compound is prepared from 144.5 g (620 mmol) of 2-bromobiphenyl and 15.3 g (580 mmol) of magnesium in a mixture of 500 ml of tetrahydrofuran and 250 ml of dimethoxyethane. A suspension of 224.0 g (450 mmol) of bis(3,5-dibromophenyl) ketone in 1000 ml of tetrahydrofuran is then added at room temperature, and the mixture is stirred for a further twelve hours. The solvent is removed in vacuo, 1000 ml of glacial acetic acid and 5 ml of hydrogen bromide are added to the residue, and the mixture is stirred for one hour. The suspension is heated under reflux for half an hour and stirred at room temperature for twelve hours. The solid is filtered off with suction, washed three times with 300 ml of ethanol and recrystallised twice from toluene. Yield: 183.2 g (289 mmol), 64.3%, purity about 99.8% (HPLC).
Quantity
144.5 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.